molecular formula C13H16ClNO B14135831 3-(4-Chlorobutyl)-1H-indole-5-methanol CAS No. 143612-81-1

3-(4-Chlorobutyl)-1H-indole-5-methanol

Cat. No.: B14135831
CAS No.: 143612-81-1
M. Wt: 237.72 g/mol
InChI Key: ZLCXRFVIWZPULV-UHFFFAOYSA-N
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Description

3-(4-Chlorobutyl)-1H-indole-5-methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 3-(4-Chlorobutyl)-1H-indole-5-methanol typically involves several steps. One common method starts with the preparation of 5-cyanoindole, which is then subjected to a Friedel-Crafts acylation reaction using 4-chlorobutyryl chloride under the catalysis of Lewis acids. The resulting 3-(4-chlorobutyryl)-5-cyanoindole is then reduced to form the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for industrial production.

Chemical Reactions Analysis

3-(4-Chlorobutyl)-1H-indole-5-methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of alcohols and carboxylic acids.

Scientific Research Applications

3-(4-Chlorobutyl)-1H-indole-5-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutyl)-1H-indole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The indole ring structure allows for interactions with various biological pathways, influencing processes like cell signaling and metabolism .

Comparison with Similar Compounds

3-(4-Chlorobutyl)-1H-indole-5-methanol can be compared with other indole derivatives, such as:

Properties

CAS No.

143612-81-1

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

[3-(4-chlorobutyl)-1H-indol-5-yl]methanol

InChI

InChI=1S/C13H16ClNO/c14-6-2-1-3-11-8-15-13-5-4-10(9-16)7-12(11)13/h4-5,7-8,15-16H,1-3,6,9H2

InChI Key

ZLCXRFVIWZPULV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)C(=CN2)CCCCCl

Origin of Product

United States

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